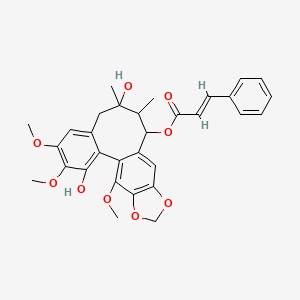
LongipedlignanC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LongipedlignanC is a naturally occurring lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant and anti-inflammatory properties. This compound has garnered attention in recent years due to its potential therapeutic applications in medicine and its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanC typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Extraction: The initial step involves extracting lignan precursors from plant materials using solvents such as ethanol or methanol.
Chemical Modification: The extracted precursors undergo chemical reactions, such as oxidation or reduction, to form this compound. These reactions often require specific catalysts and controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-pressure homogenization and solvent extraction are commonly used in industrial settings.
化学反应分析
Types of Reactions
LongipedlignanC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced derivatives, each with unique chemical and biological properties.
科学研究应用
LongipedlignanC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of lignan chemistry and synthesis.
Biology: Researchers investigate the biological activities of this compound, including its antioxidant and anti-inflammatory effects.
Medicine: this compound shows potential as a therapeutic agent for treating various diseases, such as cancer and cardiovascular disorders.
Industry: this compound is explored for its use in developing natural antioxidants and preservatives for food and cosmetic products.
作用机制
The mechanism of action of LongipedlignanC involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
相似化合物的比较
LongipedlignanC is compared with other lignan compounds, such as:
Secoisolariciresinol: Another lignan with antioxidant properties, but with a different chemical structure.
Matairesinol: Known for its anti-cancer properties, but less potent than this compound in certain applications.
Pinoresinol: Exhibits similar antioxidant activities but differs in its molecular targets and pathways.
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a promising compound for various scientific and industrial applications.
属性
分子式 |
C31H32O9 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O9/c1-17-27(40-23(32)12-11-18-9-7-6-8-10-18)20-14-22-29(39-16-38-22)30(37-5)25(20)24-19(15-31(17,2)34)13-21(35-3)28(36-4)26(24)33/h6-14,17,27,33-34H,15-16H2,1-5H3/b12-11+ |
InChI 键 |
XMDCPPXGDCPCGZ-VAWYXSNFSA-N |
手性 SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)/C=C/C5=CC=CC=C5 |
规范 SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)C=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
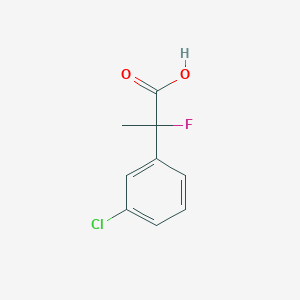

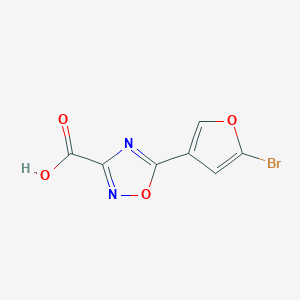
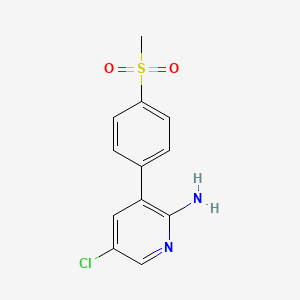

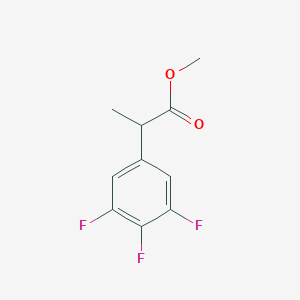
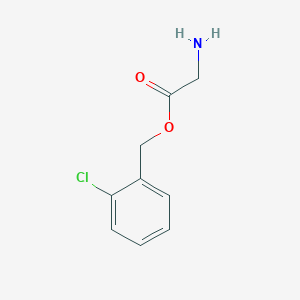
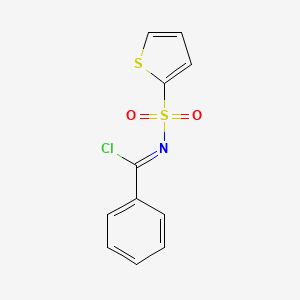
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
